4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid
Description
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid (CAS: 2225146-57-4) is a sp³-rich bicyclic compound with a molecular formula of C₁₁H₁₆O₄ and a molecular weight of 212.2 g/mol. It features a spiro junction between a bicyclo[2.1.1]hexane core and a six-membered oxane ring, with a methyl group and a carboxylic acid substituent. This compound is marketed as a versatile small molecule scaffold for medicinal chemistry and drug discovery due to its rigid, three-dimensional structure, which enhances binding selectivity and metabolic stability .
Properties
IUPAC Name |
1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9-6-10(7-9,8(12)13)11(15-9)2-4-14-5-3-11/h2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSPQMXWFMXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C3(O2)CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225146-57-4 | |
| Record name | 4-methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Bicyclo and Spiro Systems
a) Bicyclo Ring Systems
- Bicyclo[2.1.1]hexane vs. Bicyclo[3.1.0]hexane: The target compound’s bicyclo[2.1.1]hexane system (two fused five-membered rings) is distinct from bicyclo[3.1.0]hexane (e.g., in (1R,5R)-4-Oxospiro[...]-6-carboxylic acid, CAS: 1932495-03-8), which contains a norbornane-like structure. The [2.1.1] system exhibits higher ring strain and reduced symmetry, influencing reactivity and conformational rigidity . Bicyclo[4.2.0]oct-1-ene derivatives (e.g., in Jatropha curcas extracts) are larger and less strained, often associated with cytotoxic terpenoids .
b) Spiro Components
- Oxane (Six-Membered) vs. Oxetanes are increasingly used in medicinal chemistry to improve solubility and metabolic resistance . Cyclopropane-containing spiro systems (e.g., in solanoeclepin A analogs) are rare but offer unique steric constraints for targeting enzymatic pockets .
Functional Group Modifications
a) Carboxylic Acid Derivatives
- Ester vs. Carboxylic Acid :
- Aminomethyl Derivatives: Ethyl 4-(aminomethyl)-3-oxaspiro[...]-1-carboxylate hydrochloride (CAS: 2490401-54-0) introduces a basic amine group, enabling salt formation and pH-dependent solubility. Such derivatives are valuable for optimizing pharmacokinetic profiles .
b) Hydroxymethyl and tert-Butoxycarbonyl (Boc) Variants
- Hydroxymethyl-substituted analogs (e.g., 4-(hydroxymethyl)-3-oxaspiro[...]-1-carboxylic acid, CAS: 2490400-58-1) enhance hydrogen-bonding capacity, improving target engagement in hydrophilic environments .
- Boc-protected derivatives (e.g., 4-({[(tert-Butoxy)carbonyl]amino}methyl)-3-oxaspiro[...]-1-carboxylic acid) are intermediates for peptide coupling or controlled release applications .
Table 1: Key Comparative Data
Biological Activity
4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid is a bicyclic lactone with a unique spirocyclic structure that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 184.24 g/mol |
| Structure | Chemical Structure |
The biological activity of 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid is primarily attributed to its interactions with specific molecular targets, including:
- Sigma Receptors : This compound has shown potential as a modulator for sigma receptors (S1R and S2R), which are implicated in various neuroprotective and anticancer activities. Sigma receptor agonists can exert neuroprotective effects, while antagonists may induce apoptosis in cancer cells .
- Enzyme Interactions : The compound may influence metabolic pathways by interacting with enzymes involved in drug metabolism and detoxification processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis .
- Mechanistic Insights : Research indicated that the compound's interaction with sigma receptors leads to altered signaling pathways that promote cancer cell death while sparing normal cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Neuroprotection : Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially providing therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Study 1: Sigma Receptor Modulation
A study conducted on a series of sigma receptor modulators demonstrated that compounds structurally related to 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid exhibited high affinity for both S1R and S2R. The results indicated promising anticancer properties linked to their ability to induce apoptosis in cancer cell lines .
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant capacity of the compound revealed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for its potential application in preventing neurodegenerative diseases .
Q & A
Q. What are the key synthetic strategies for 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid?
The synthesis of bicyclo[2.1.1]hexane derivatives often employs photochemical [2+2] cycloaddition reactions to construct the strained bicyclic core. A modular approach involves using silyl enol ethers and bicyclo[1.1.0]butanes under Lewis acid catalysis to generate disubstituted bicyclo[2.1.1]hexane modules . Key steps include:
- Photochemical cycloaddition : UV irradiation of dienes or enol ethers to form the bicyclic scaffold.
- Functionalization : Post-synthetic derivatization (e.g., oxidation, amination) to introduce carboxylic acid or methyl groups.
- Purification : Chromatography or crystallization to isolate enantiopure forms.
Q. What spectroscopic techniques are used for structural characterization?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to resolve bridgehead protons and sp-rich carbons .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., CHO for the parent compound) .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclo[2.1.1]hexane geometry .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of bicyclo[2.1.1]hexane derivatives?
Density Functional Theory (DFT) calculations and molecular docking are used to:
- Predict substituent effects : Analyze how methyl or oxane groups influence strain energy and reactivity .
- Bioisosteric compatibility : Compare bicyclo[2.1.1]hexane’s logP and polar surface area with benzene to assess drug-likeness (Table 1) .
Table 1 : Substituent Effects on Physicochemical Properties
| Bioactive Compound | logP (Benzene) | logP (Bicyclohexane) | Solubility (μM) |
|---|---|---|---|
| Lomitapide | 3.0 | 2.3 (27) | 3 → 18 |
| Boscalid | 3.5 | 2.8 (analogue) | Conflicting |
Q. How to address contradictions in biological activity when substituting benzene with bicyclo[2.1.1]hexane?
Contradictions arise from differences in metabolic stability and target binding. Methodological approaches include:
Q. What are the challenges in derivatizing bicyclo[2.1.1]hexane modules for drug discovery?
Challenges include:
- Steric hindrance : Rigid sp framework limits access to electrophilic sites. Solutions: Use mild Lewis acids (e.g., BF) for selective functionalization .
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis to achieve enantioselective synthesis .
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility and bioactivity data across analogues?
- Solubility assays : Compare shake-flask (experimental logD) vs. computational predictions to identify outliers .
- Crystallographic analysis : Verify if polymorphic forms (e.g., hydrate vs. anhydrate) affect solubility .
Experimental Design Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
